molecular formula C28H32N2O2 B10885651 2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

Cat. No.: B10885651
M. Wt: 428.6 g/mol
InChI Key: FUWBYCSDAQBASJ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is a complex organic compound that features a naphthalene moiety, a phenylcyclohexyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate reagent to introduce the oxy group.

    Piperazine Coupling: The final step involves coupling the piperazine ring with the previously formed intermediates under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂) can be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as acting on specific receptors.

    Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C28H32N2O2/c31-28(21-32-27-15-12-23-8-4-5-9-25(23)20-27)30-18-16-29(17-19-30)26-13-10-24(11-14-26)22-6-2-1-3-7-22/h1-9,12,15,20,24,26H,10-11,13-14,16-19,21H2

InChI Key

FUWBYCSDAQBASJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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